3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione
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Overview
Description
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with dimethyl and octyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of a phosphole precursor with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the formation of the phosphole ring and subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can lead to the formation of phosphole hydrides.
Substitution: Nucleophilic substitution reactions can occur at the phosphole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphole oxides, phosphole hydrides, and various substituted phosphole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and electronic materials.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphole ring can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphole derivatives such as:
- 3,4-Dimethyl-1-[(methoxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione
- 3,4-Dimethyl-1-[(ethoxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione
Uniqueness
What sets 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione apart is its octyloxy group, which imparts unique solubility and reactivity properties. This makes it particularly valuable in applications where specific solubility characteristics are required.
Properties
CAS No. |
61213-72-7 |
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Molecular Formula |
C15H29OPS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4-dimethyl-1-(octoxymethyl)-1-sulfanylidene-2,5-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C15H29OPS/c1-4-5-6-7-8-9-10-16-13-17(18)11-14(2)15(3)12-17/h4-13H2,1-3H3 |
InChI Key |
NAYJNTCMWUDZDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCP1(=S)CC(=C(C1)C)C |
Origin of Product |
United States |
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